molecular formula C10H13FO2 B7998921 3-Ethoxy-5-fluorophenethyl alcohol

3-Ethoxy-5-fluorophenethyl alcohol

Cat. No.: B7998921
M. Wt: 184.21 g/mol
InChI Key: GORQYMYOEGVDNH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Ethoxy-5-fluorophenethyl alcohol can be achieved through various synthetic routes. One common method involves the reaction of 3-ethoxy-5-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent. This reduction process converts the aldehyde group to a primary alcohol group, resulting in the formation of this compound .

Industrial production methods may involve similar reduction reactions but on a larger scale, utilizing more efficient and cost-effective reagents and conditions to maximize yield and purity.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-fluorophenethyl alcohol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The hydroxyl group allows for hydrogen bonding interactions, which can further influence the compound’s biological activity .

Comparison with Similar Compounds

3-Ethoxy-5-fluorophenethyl alcohol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological behaviors compared to its analogs.

Biological Activity

3-Ethoxy-5-fluorophenethyl alcohol (C10H13FO2) is an organic compound notable for its potential biological activities. Its structure features a fluorinated aromatic ring and an ethoxy group, which contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H13FO2
  • IUPAC Name : 2-(3-ethoxy-5-fluorophenyl)ethanol
  • Molecular Weight : 188.21 g/mol
PropertyValue
Molecular FormulaC10H13FO2
Molecular Weight188.21 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its structural features:

  • Fluorine Substitution : The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
  • Hydroxyl Group : The hydroxyl (-OH) group allows for hydrogen bonding, which is crucial for interactions with biological macromolecules such as proteins and nucleic acids.

These attributes suggest that this compound may modulate various biochemical pathways, particularly those involving enzyme activity and receptor binding.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies suggest that fluorinated compounds can exhibit enhanced antimicrobial properties due to their ability to disrupt microbial membranes.
  • Anticancer Potential : Fluorinated phenethyl alcohols have been investigated for their potential in cancer therapy, particularly as inhibitors of specific signaling pathways involved in tumor growth.

Table 2: Reported Biological Activities

Activity TypeDescription
AntimicrobialDisruption of microbial membranes; potential against bacteria
AnticancerInhibition of signaling pathways in cancer cells
Enzyme ModulationInteraction with enzymes affecting metabolic pathways

Case Studies

  • Antimicrobial Efficacy : A study explored the effects of various fluorinated phenethyl alcohols on bacterial strains. The results indicated that this compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in developing new antimicrobial agents .
  • Cancer Cell Line Studies : In vitro experiments using breast cancer cell lines demonstrated that this compound reduced cell viability in a dose-dependent manner. This effect was linked to the compound's ability to induce apoptosis through the activation of caspase pathways .
  • Enzyme Interaction Studies : Research focusing on the interaction of this compound with various kinases revealed that it could act as a selective inhibitor, affecting downstream signaling pathways critical for cell proliferation .

Properties

IUPAC Name

2-(3-ethoxy-5-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-2-13-10-6-8(3-4-12)5-9(11)7-10/h5-7,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORQYMYOEGVDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)CCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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